Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that combines a pyridine ring with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with methyl propiolate to yield the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The chlorines on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or cell signaling cascades.
Comparison with Similar Compounds
- Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxamide
- Ethyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
Comparison: this compound is unique due to its specific substitution pattern and the presence of both pyridine and triazole rings This combination imparts unique chemical and biological properties, making it a versatile compound for various applications
Biological Activity
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound belongs to the class of 1,2,3-triazoles, which are known for their broad spectrum of biological activities. The synthesis typically involves the reaction of 3,5-dichloropyridine derivatives with azides through click chemistry methods. For instance, a common synthetic route includes the use of copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), which is efficient for generating triazole linkages .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. This compound has been evaluated against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values indicating significant antiproliferative activity.
- HCT-116 (Colon Cancer) : Showed comparable efficacy to standard chemotherapeutics like doxorubicin.
- HepG2 (Liver Cancer) : Demonstrated notable growth inhibition.
The mechanism of action is often linked to the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds in this class have shown IC50 values ranging from 1.95 to 4.24 μM for TS inhibition, outperforming many conventional drugs .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial effects against various pathogens. For example:
- Escherichia coli and Staphylococcus aureus : In vitro studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range.
The antimicrobial activity is attributed to the ability of the triazole moiety to interact with microbial enzymes and disrupt cellular processes .
Case Studies and Research Findings
Several studies have investigated the biological profile of this compound:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C9H6Cl2N4O2 |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
methyl 2-(3,5-dichloropyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H6Cl2N4O2/c1-17-9(16)7-4-13-15(14-7)8-6(11)2-5(10)3-12-8/h2-4H,1H3 |
InChI Key |
IMPAQZPOYMFTMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.